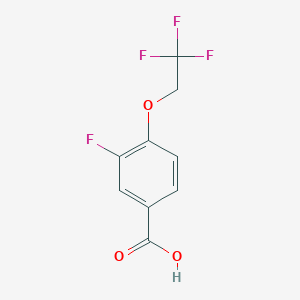

3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O3/c10-6-3-5(8(14)15)1-2-7(6)16-4-9(11,12)13/h1-3H,4H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEXOSRAYUNYIAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)F)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid" synthesis pathway

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic Acid

Abstract

This compound is a valuable fluorinated building block in medicinal chemistry and materials science. The incorporation of the trifluoroethoxy group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide provides a detailed examination of the principal synthetic pathways for this compound, focusing on the underlying chemical principles, step-by-step experimental protocols, and critical process parameters. We will explore the widely adopted Williamson ether synthesis as the primary route and discuss a copper-catalyzed nucleophilic aromatic substitution as a viable alternative. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of its synthesis.

Introduction

Significance of the Target Molecule

Fluorinated organic molecules are of paramount importance in the pharmaceutical industry. The strategic introduction of fluorine atoms or fluorine-containing moieties can profoundly alter a molecule's physicochemical and biological properties. The 2,2,2-trifluoroethoxy group is particularly effective in this regard. Its strong electron-withdrawing nature and resistance to metabolic degradation by cytochrome P450 enzymes make it a desirable feature in modern drug design.[1] this compound serves as a key intermediate, providing a scaffold that can be further elaborated into more complex active pharmaceutical ingredients (APIs).

Overview of Synthetic Strategies

The synthesis of aryl-trifluoroethyl ethers can be approached through several methods. The most common and direct approach is the nucleophilic substitution reaction between a phenol and a trifluoroethylating agent, a variation of the classic Williamson ether synthesis.[2][3][4] An alternative strategy involves the nucleophilic aromatic substitution (SNAr) on an activated aryl halide with a trifluoroethoxide salt, often facilitated by a copper catalyst.[5] This guide will detail both methodologies, providing the causal logic for reagent selection and reaction conditions.

Retrosynthetic Analysis

A retrosynthetic approach to this compound reveals two primary disconnection points, corresponding to the two main synthetic strategies. The most logical disconnection is at the ether linkage, leading back to a phenolic precursor and a trifluoroethyl electrophile.

Caption: Retrosynthetic analysis of the target molecule.

Primary Synthesis Pathway: Williamson Ether Synthesis

The Williamson ether synthesis is a robust and widely used method for preparing ethers via an SN2 reaction between an alkoxide and an alkyl halide.[2][6] In this context, the phenolic hydroxyl group of 3-fluoro-4-hydroxybenzoic acid is first deprotonated by a suitable base to form a nucleophilic phenoxide, which then attacks the electrophilic trifluoroethyl source.

Mechanistic Principles & Causality

-

Deprotonation: The acidity of the phenolic proton is sufficient for deprotonation by a moderately strong base. The choice of base is critical; strong bases like sodium hydride (NaH) ensure complete and irreversible formation of the phenoxide, driving the reaction forward. Carbonates like potassium carbonate (K₂CO₃) are a milder, safer alternative suitable for large-scale synthesis, establishing an equilibrium that still favors the phenoxide.

-

Nucleophilic Attack (SN2): The resulting phenoxide acts as the nucleophile. The reaction proceeds best with primary alkyl halides (or sulfonates), such as 2,2,2-trifluoroethyl iodide or triflate, which are excellent substrates for SN2 reactions.[2]

-

Solvent Selection: A polar aprotic solvent, such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), is ideal. These solvents effectively solvate the cation of the base (e.g., Na⁺ or K⁺) without participating in hydrogen bonding, which would otherwise hinder the nucleophilicity of the phenoxide.[2][5]

Starting Material: 3-Fluoro-4-hydroxybenzoic acid

This precursor is commercially available from various suppliers.[7] For laboratory-scale synthesis, it can be prepared by the demethylation of 3-fluoro-4-methoxybenzoic acid using strong acids like hydrobromic acid in acetic acid.[8]

Detailed Experimental Protocol

This protocol is a representative example and should be adapted and optimized based on laboratory conditions and scale.

-

Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3-fluoro-4-hydroxybenzoic acid (1.0 eq).

-

Solvent and Base: Add anhydrous N,N-dimethylformamide (DMF, approx. 5-10 mL per gram of starting material). With stirring, add finely pulverized potassium carbonate (K₂CO₃, 2.5 eq) in portions.

-

Addition of Electrophile: To the stirred suspension, add 2,2,2-trifluoroethyl triflate (1.2 eq) dropwise via syringe at room temperature. Caution: Trifluoroethyl triflate is highly reactive and moisture-sensitive.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water. Acidify the aqueous solution to a pH of ~2 using 1M hydrochloric acid (HCl), which will precipitate the carboxylic acid product.

-

Isolation: Collect the precipitate by vacuum filtration and wash the solid thoroughly with cold water to remove inorganic salts.

-

Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield this compound as a white solid.

Process Workflow

Caption: Workflow for the Williamson ether synthesis pathway.

Alternative Pathway: Copper-Catalyzed Nucleophilic Aromatic Substitution

An alternative route, particularly useful if starting from a different halogenated precursor, is a copper-catalyzed nucleophilic aromatic substitution (SNAr). This method involves the displacement of a halide (e.g., Br, Cl) from the aromatic ring by sodium 2,2,2-trifluoroethoxide.[5] While SNAr reactions typically require strong electron-withdrawing groups to activate the ring, the use of a copper catalyst enables the reaction on less activated systems.[5][9]

Rationale and Protocol

This pathway is advantageous when the starting material is a halobenzoic acid, such as 3-fluoro-4-bromobenzoic acid. The copper(I) salt is believed to coordinate to both the nucleophile and the aryl halide, facilitating the substitution.

Experimental Protocol (Adapted from US Patent 6,288,271B1[5])

-

Alkoxide Formation: In a dry flask under nitrogen, add anhydrous DMF. Cool in an ice-water bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 5.1 eq) in portions. Slowly add 2,2,2-trifluoroethanol (7.6 eq) dropwise, maintaining a low temperature. Allow the mixture to stir at room temperature for 1 hour to ensure complete formation of sodium 2,2,2-trifluoroethoxide.

-

Catalyst and Substrate Addition: To the alkoxide solution, add copper(I) iodide (CuI, 0.5 eq) followed by the halobenzoic acid precursor (e.g., 5-bromo-2-chlorobenzoic acid in the patent example, 1.0 eq).

-

Reaction: Heat the mixture to reflux (or ~100-120 °C) and maintain for several hours until the starting material is consumed (monitor by LC-MS).

-

Workup and Isolation: Cool the reaction mixture and quench by carefully pouring it into a mixture of ice and concentrated HCl. This neutralizes the excess base and protonates the product, causing it to precipitate. Extract the aqueous solution with a suitable organic solvent (e.g., dichloromethane). The combined organic layers are washed, dried, and concentrated.

-

Purification: The crude product is purified by recrystallization to yield the final product.

Data Summary & Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

| Technique | Expected Result |

| ¹H NMR | Signals corresponding to aromatic protons and the quartet for the -CH₂- group adjacent to the CF₃ group. |

| ¹⁹F NMR | A singlet for the aromatic fluorine and a triplet for the -CF₃ group. |

| LC-MS | A single major peak with the correct mass-to-charge ratio for the molecular ion [M-H]⁻ or [M+H]⁺. |

| Purity (HPLC) | >98% is typically achievable after recrystallization. |

| Yield | 75-90% (Williamson) / 60-80% (SNAr), highly dependent on conditions and scale. |

Safety Considerations

-

Sodium Hydride (NaH): Highly flammable and reacts violently with water. Must be handled under an inert atmosphere (N₂ or Ar) and away from any moisture.

-

2,2,2-Trifluoroethanol: A volatile and toxic liquid. Handle in a well-ventilated fume hood.

-

Trifluoroethyl Triflate: A powerful and potentially hazardous alkylating agent. Avoid inhalation and skin contact.

-

DMF: A potential reproductive toxin. Use appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a fume hood.

-

Acid/Base Handling: Concentrated acids and strong bases are corrosive. Always add reagents slowly and with cooling as necessary.

Conclusion

The synthesis of this compound is most reliably achieved via the Williamson ether synthesis, starting from commercially available 3-fluoro-4-hydroxybenzoic acid. This method offers high yields, operational simplicity, and utilizes well-understood reaction principles. For cases where the starting material is a different 4-halo-substituted benzoic acid, the copper-catalyzed SNAr pathway presents a powerful and effective alternative. Both routes provide access to this critical intermediate, enabling further research and development in the pharmaceutical and chemical industries.

References

- Source: Google Patents (US20040220409A1)

- Title: Process for the preparation of (2,2,2-trifluoroethoxy)

-

Title: Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents Source: Accounts of Chemical Research - ACS Publications URL: [Link]

-

Title: The Williamson Ether Synthesis Source: Master Organic Chemistry URL: [Link]

-

Title: Williamson Ether Synthesis Source: University of Colorado Boulder, Department of Chemistry URL: [Link]

-

Title: Experiment 06 Williamson Ether Synthesis Source: Truman State University, Department of Chemistry URL: [Link]

-

Title: Synthesis of 3-fluoro-4-hydroxy benzoic acid Source: PrepChem.com URL: [Link]

-

Title: A practical synthesis of 3-chloro-2,4-difluoro-5- hydroxybenzoic acid Source: SAGE Journals URL: [Link]

-

Title: An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Source: Quick Company URL: [Link]

-

Title: Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution Source: Chemistry Stack Exchange URL: [Link]

-

Title: Williamson Ether Synthesis Source: YouTube (Professor Dave Explains) URL: [Link]

-

Title: 2-amino-3-fluorobenzoic acid Source: Organic Syntheses Procedure URL: [Link]

- Source: Google Patents (US7196197B2)

-

Title: Nucleophilic Aromatic Substitution (NAS) Source: YouTube (Chad's Prep) URL: [Link]

-

Title: Concerted Nucleophilic Aromatic Substitutions Source: PMC - NIH URL: [Link]

- Source: Google Patents (CN104447213A)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 5. US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids - Google Patents [patents.google.com]

- 6. youtube.com [youtube.com]

- 7. 350-29-8|3-Fluoro-4-hydroxybenzoic acid|BLD Pharm [bldpharm.com]

- 8. prepchem.com [prepchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid (CAS No. 1805723-97-5), a fluorinated aromatic carboxylic acid of significant interest in medicinal chemistry and materials science. This document details its core chemical properties, outlines a robust, field-proven synthetic methodology, and discusses its strategic importance as a building block in the development of advanced pharmaceutical intermediates. By combining a fluorine atom at the C-3 position and a 2,2,2-trifluoroethoxy group at the C-4 position, this molecule offers a unique constellation of electronic and steric properties that are highly sought after for modulating the pharmacokinetic and pharmacodynamic profiles of drug candidates.

Introduction: The Strategic Value of Fluorinated Building Blocks

The strategic incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery. Fluorine and fluorine-containing moieties, such as the trifluoroethoxy group, can profoundly alter a molecule's physicochemical and biological properties. The trifluoroethoxy group (–OCH₂CF₃) is particularly notable for its ability to increase metabolic stability, enhance lipophilicity, and improve membrane permeability, all of which are critical parameters in optimizing a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1][2][3] Benzoic acid derivatives, in turn, are fundamental scaffolds and intermediates in the synthesis of a vast array of pharmaceuticals, including anti-cancer agents and potassium channel openers.[4][5]

This compound merges these features, making it a highly valuable building block. The fluorine atom at the 3-position acts as a powerful electron-withdrawing group and a potential site for hydrogen bonding, while the trifluoroethoxy group at the 4-position provides the aforementioned benefits of metabolic resistance and modulated lipophilicity. This guide serves as a practical resource for researchers aiming to leverage these properties in their synthetic and drug development programs.

Physicochemical and Structural Properties

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably inferred from its structure and data from closely related analogs.

| Property | Value / Description | Source / Basis |

| CAS Number | 1805723-97-5 | General Registry |

| Molecular Formula | C₉H₆F₄O₃ | Calculated |

| Molecular Weight | 238.14 g/mol | Calculated |

| Appearance | Expected to be a white to off-white crystalline solid | Analogy to similar compounds[4] |

| Melting Point | Estimated: 160 - 185 °C | Inferred from analogs 3-Fluoro-4-(trifluoromethyl)benzoic acid (174-179 °C)[4] and 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid (121-125 °C). The additional fluorine and ether linkage suggest a melting point in this range. |

| Solubility | Expected to be soluble in polar organic solvents like Methanol, Ethyl Acetate, and DMF. | Analogy |

| pKa | Estimated: 3.0 - 4.0 | The electron-withdrawing effects of both the 3-fluoro and 4-trifluoroethoxy groups are expected to increase the acidity of the carboxylic acid compared to benzoic acid (pKa ~4.2). |

Synthesis and Purification Protocol

The synthesis of this compound is most effectively achieved via a two-step process starting from the commercially available 3-fluoro-4-hydroxybenzoic acid. The core of the synthesis is a Williamson ether synthesis, a robust and well-established method for forming ether linkages.[6][7]

Workflow Diagram: Synthetic Pathway

Caption: Synthetic workflow for the target compound.

Step 1: Esterification of 3-Fluoro-4-hydroxybenzoic acid (Protection)

Causality: The carboxylic acid is protected as a methyl ester to prevent it from interfering with the base-mediated ether synthesis in the subsequent step. The acidic proton of the carboxylic acid would otherwise be abstracted by the base, complicating the reaction.

Protocol:

-

To a solution of 3-fluoro-4-hydroxybenzoic acid (1.0 eq) in methanol (approx. 0.2 M), add concentrated sulfuric acid (0.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approx. 65 °C) and monitor by TLC until the starting material is consumed (typically 4-6 hours).

-

Cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst) and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield methyl 3-fluoro-4-hydroxybenzoate, which can often be used in the next step without further purification.

Step 2: Williamson Ether Synthesis

Causality: This step forms the critical C-O ether bond. A moderately strong base, potassium carbonate, is used to deprotonate the phenolic hydroxyl group, forming a nucleophilic phenoxide. This phenoxide then attacks the electrophilic trifluoroethylating agent via an Sₙ2 mechanism.[6][7] 2,2,2-Trifluoroethyl triflate is a highly effective and reactive electrophile for this purpose.[1] Dimethylformamide (DMF) is chosen as the solvent for its high polarity and ability to dissolve the ionic intermediates.

Protocol:

-

Combine methyl 3-fluoro-4-hydroxybenzoate (1.0 eq) and potassium carbonate (K₂CO₃, 1.5 eq) in anhydrous DMF.

-

Stir the suspension at room temperature for 30 minutes to facilitate phenoxide formation.

-

Add 2,2,2-trifluoroethyl triflate (1.2 eq) dropwise to the mixture. A mild exotherm may be observed.

-

Heat the reaction mixture to 80 °C and stir for 2-4 hours, monitoring by TLC for the disappearance of the starting phenol.

-

After cooling, pour the reaction mixture into water and extract with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure methyl 3-fluoro-4-(2,2,2-trifluoroethoxy)benzoate.

Step 3: Saponification (Deprotection)

Causality: The final step is the hydrolysis of the methyl ester back to the carboxylic acid. Lithium hydroxide (LiOH) is a standard reagent for this transformation, which proceeds via nucleophilic acyl substitution. Subsequent acidification with a strong acid like HCl protonates the carboxylate salt to yield the final product.

Protocol:

-

Dissolve the purified methyl ester (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

-

Add lithium hydroxide monohydrate (1.5 eq) and stir the mixture at room temperature until the ester is fully consumed as indicated by TLC (typically 1-3 hours).

-

Remove the THF under reduced pressure.

-

Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the slow addition of 1M HCl. A white precipitate should form.

-

Stir the cold slurry for 30 minutes, then collect the solid product by vacuum filtration.

-

Wash the filter cake with cold water and dry under high vacuum to afford this compound as a solid.

Analytical Characterization

Confirmation of the structure and purity of the final compound is achieved through standard analytical techniques. The following are the expected spectral characteristics:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons and the methylene protons of the trifluoroethoxy group. The aromatic protons will appear as complex multiplets, with coupling to each other and to the ¹⁹F nucleus. The methylene protons (–OCH₂CF₃) will appear as a quartet due to coupling with the three adjacent fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum should display two distinct signals: one for the aromatic fluorine atom and another for the –CF₃ group, which will appear as a triplet due to coupling with the two adjacent methylene protons.

-

¹³C NMR: The carbon NMR will show distinct signals for all nine carbon atoms. The carbon attached to the aromatic fluorine and the carbons of the trifluoroethoxy group will exhibit C-F coupling, which is a key diagnostic feature.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound (C₉H₆F₄O₃) should be readily identifiable, confirming the molecular formula.

Applications in Medicinal Chemistry and Drug Discovery

While specific applications for this exact molecule are not yet prevalent in public literature, its structure makes it an ideal candidate for use as a key intermediate in the synthesis of complex pharmaceutical agents. Its utility is analogous to that of similar compounds like 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid, which is a crucial precursor to the anti-arrhythmic drug Flecainide.[8][9]

Logical Framework for Application

Caption: Typical workflow for utilizing the title compound in API synthesis.

The carboxylic acid functional group serves as a versatile handle for synthetic elaboration, most commonly through amide bond formation. By coupling this acid with various amine-containing fragments, medicinal chemists can rapidly generate libraries of novel compounds for biological screening. The specific substitution pattern of the title compound allows for fine-tuning of:

-

Target Binding: The fluorine and trifluoroethoxy groups can engage in specific interactions (e.g., hydrogen bonding, dipole-dipole) within a protein's active site.

-

Pharmacokinetics: The trifluoroethoxy moiety enhances metabolic stability by blocking potential sites of oxidative metabolism, potentially increasing the drug's half-life.[2][3]

-

Physicochemical Properties: The overall lipophilicity and electronic nature of the molecule can be precisely controlled, impacting solubility and cell permeability.

Safety and Handling

-

Hazard Class: Expected to be an irritant. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Storage: Store in a cool, dry place in a tightly sealed container.

Conclusion

This compound is a valuable and strategically designed chemical building block. Its synthesis is achievable through robust and well-understood chemical transformations, primarily the Williamson ether synthesis. The unique combination of a 3-fluoro substituent and a 4-trifluoroethoxy group imparts a desirable set of properties that are of high utility to medicinal chemists and drug development professionals seeking to create next-generation therapeutics with optimized ADME profiles and enhanced biological activity. This guide provides the foundational knowledge required for the synthesis, characterization, and strategic application of this promising intermediate.

References

- Google Patents. US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids.

-

Apicule. 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid (CAS No: 35480-52-5). [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. (2014). [Link]

-

Journal of Medicinal Chemistry. Synthesis and biological activity of 5,11-methylenetetrahydro-5-deazahomofolic acid. [Link]

-

Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. [Link]

-

ResearchGate. Synthesis of aryl 2,2,2-trifluoroethyl sulfides. (2020). [Link]

-

AWS. Identification and synthesis of Flecainide acetate impurities and its control to ICH limit. [Link]

-

YouTube. Williamson Ether Synthesis Reaction Mechanism. (2018). [Link]

-

Organic Chemistry Portal. 2,2,2-Trifluoroacetaldehyde O-(Aryl)oxime: A Precursor of Trifluoroacetonitrile. (2022). [Link]

-

National Center for Biotechnology Information. From perfluoroalkyl aryl sulfoxides to ortho thioethers. (2024). [Link]

-

PubMed. Synthesis and evaluation of aroylthiourea derivatives of 4-β-amino-4'-O-demethyl-4-desoxypodophyllotoxin as novel topoisomerase II inhibitors. [Link]

- Google Patents. EP1918280A1 - Process for the preparation of 2,5-bis-(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)-benzamide and salts thereof.

-

National Center for Biotechnology Information. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). [Link]

-

PubChem. 3-Fluoro-5-(trifluoromethyl)benzoic acid. [Link]

Sources

- 1. US6288271B1 - Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids - Google Patents [patents.google.com]

- 2. The Williamson Ether Synthesis [cs.gordon.edu]

- 3. 3-Fluoro-5-(trifluoromethyl)benzoic acid | C8H4F4O2 | CID 519222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. ossila.com [ossila.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. m.youtube.com [m.youtube.com]

- 8. apicule.com [apicule.com]

- 9. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

A Technical Guide to the Spectroscopic Characterization of 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Molecular Architecture

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic scaffolds is a widely employed strategy to modulate a molecule's physicochemical and biological properties.[1][2] The subject of this guide, 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid, is a compelling example of such a molecule, featuring both an aromatic fluorine substituent and a trifluoroethoxy group. These moieties are known to influence properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. A thorough understanding of its molecular structure is paramount for its application, and this is achieved through the synergistic use of various spectroscopic techniques.

Molecular Structure and Key Features

A foundational understanding of the molecule's structure is essential before delving into its spectroscopic data.

Caption: Predicted 2D structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Probe of the Molecular Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of its carbon-hydrogen framework and the electronic environment of the fluorine atoms.

¹H NMR Spectroscopy: Mapping the Protons

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the ethoxy group, and the acidic proton of the carboxylic acid.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12-13 | Broad Singlet | 1H | -COOH | The acidic proton of a carboxylic acid is typically deshielded and appears as a broad singlet at a high chemical shift. |

| ~7.9-8.1 | Doublet of Doublets | 1H | H-2 | This proton is ortho to the electron-withdrawing carboxylic acid group, leading to a downfield shift. It will be split by H-6 (meta coupling) and the fluorine at C-3 (para coupling). |

| ~7.8-8.0 | Doublet | 1H | H-6 | This proton is also ortho to the carboxylic acid group. It will be split by H-2 (meta coupling). |

| ~7.2-7.4 | Doublet of Doublets | 1H | H-5 | This proton is ortho to the electron-donating trifluoroethoxy group and will be split by H-6 (ortho coupling) and the fluorine at C-3 (meta coupling). |

| ~4.8-5.0 | Quartet | 2H | -OCH₂CF₃ | The methylene protons are adjacent to an oxygen atom and a trifluoromethyl group, resulting in a downfield shift. The signal will be split into a quartet by the three fluorine atoms of the CF₃ group. |

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum will reveal the number of unique carbon environments and provide information about their hybridization and electronic environment. The presence of fluorine will introduce C-F coupling, which is a valuable diagnostic tool.

| Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) | Assignment | Rationale |

| ~165-170 | Low | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded. |

| ~155-160 | Large (¹JCF ≈ 240-260 Hz) | C-3 | The carbon directly bonded to fluorine will show a large one-bond coupling constant and will be significantly shifted downfield. |

| ~145-150 | Medium (²JCF ≈ 20-30 Hz) | C-4 | This carbon is two bonds away from the fluorine and will exhibit a smaller coupling constant. The trifluoroethoxy group will also influence its chemical shift. |

| ~130-135 | Low | C-1 | The carbon bearing the carboxylic acid group. |

| ~125-130 (quartet) | Large (¹JCF ≈ 270-290 Hz) | -CF₃ | The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms and will be significantly deshielded. |

| ~120-125 | Low | C-6 | Aromatic carbon. |

| ~115-120 | Medium (²JCF ≈ 20-25 Hz) | C-2 | This carbon is two bonds away from the fluorine at C-3. |

| ~110-115 | Low | C-5 | Aromatic carbon. |

| ~65-70 (quartet) | Medium (²JCF ≈ 30-40 Hz) | -OCH₂- | The methylene carbon is influenced by the adjacent oxygen and the trifluoromethyl group, and will show coupling to the CF₃ fluorines. |

¹⁹F NMR Spectroscopy: A Window into Fluorine Environments

¹⁹F NMR is a highly sensitive technique that provides distinct signals for each unique fluorine environment. For this molecule, two distinct signals are expected.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Rationale |

| ~ -70 to -80 | Singlet | -OCH₂CF₃ | The three fluorine atoms of the trifluoroethoxy group are equivalent and are expected to appear as a singlet in this region. |

| ~ -110 to -120 | Multiplet | Ar-F | The aromatic fluorine atom will be coupled to the neighboring protons (H-2 and H-5), resulting in a multiplet. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an excellent tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

| Predicted Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |

| 2500-3300 | Broad | O-H stretch | Carboxylic Acid |

| ~1700 | Strong | C=O stretch | Carboxylic Acid |

| 1600-1450 | Medium | C=C stretch | Aromatic Ring |

| ~1300-1000 | Strong | C-F stretch | Ar-F and -CF₃ |

| ~1250 | Strong | C-O stretch | Ether and Carboxylic Acid |

The IR spectrum will be dominated by a very broad absorption in the 3300-2500 cm⁻¹ region, characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid. A strong, sharp peak around 1700 cm⁻¹ will confirm the presence of the carbonyl group. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions, including the strong C-F stretching vibrations.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.

Predicted Molecular Ion (M⁺): m/z = 252.02

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 252. The fragmentation pattern will likely involve the loss of key functional groups.

Caption: Predicted key fragmentation pathways for this compound in EI-MS.

Key Predicted Fragments:

-

m/z 235: Loss of a hydroxyl radical (-OH) from the carboxylic acid group.

-

m/z 207: Loss of the entire carboxyl group (-COOH).

-

m/z 153: Loss of the trifluoroethoxy radical (-OCH₂CF₃).

-

m/z 69: The trifluoromethyl cation ([CF₃]⁺), which is often a prominent peak for compounds containing this group.

Experimental Protocols: A Guide to Data Acquisition

For researchers aiming to acquire experimental data for this compound, the following general protocols are recommended.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be used to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

IR Spectroscopy

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source.

-

Ionization Method:

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds.

-

Electrospray Ionization (ESI): A softer ionization technique suitable for less volatile or thermally labile compounds.

-

-

Instrumentation: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or Orbitrap, depending on the required mass accuracy and resolution.

Conclusion: A Predictive Spectroscopic Portrait

This guide has provided a detailed, predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By leveraging the known spectroscopic behaviors of analogous fluorinated benzoic acids and the fundamental principles of each technique, we have constructed a comprehensive spectroscopic profile. This information serves as a valuable resource for the identification and characterization of this compound in research and development settings, enabling scientists to confirm its structure and purity with confidence. The provided experimental protocols offer a starting point for the acquisition of empirical data, which will ultimately validate and refine the predictions made herein.

References

- U.S. Patent US20040220409A1. (2004). Flecainide synthesis. Google Patents.

- U.S. Patent US6288271B1. (2001). Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids. Google Patents.

-

MDPI. (2022). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. Available at: [Link]

-

Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]

-

Quick Company. (n.d.). An Improved Synthesis Of 4 Fluoro 3 Hydroxybenzoic Acid And Intermediates Thereof For Acoramidis Synthesis. Available at: [Link]

-

Pharmaffiliates. (n.d.). 4-(2,2,2-Trifluoroethoxy)benzoic acid. Available at: [Link]

-

European Patent Office. (n.d.). Patent EP1853548B1. Available at: [Link]

- Google Patents. (n.d.). US Patent US20020072626A1.

-

ResearchGate. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Available at: [Link]

-

ScholarWorks @ UTRGV. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids I: Microwave spectroscopic and theoretical. Available at: [Link]

-

ScholarWorks @ UTRGV. (2023). Conformational landscapes of symmetrically fluorine-substituted benzoic acids II: Calculations and measurements for the rotation. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). infrared spectrum of benzoic acid. Available at: [Link]

Sources

An In-Depth Technical Guide to 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid: Synthesis, Characterization, and Applications in Modern Drug Discovery

This technical guide provides a comprehensive overview of 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid, a fluorinated aromatic carboxylic acid of significant interest to researchers, medicinal chemists, and professionals in drug development. Given its status as a specialized, non-commercial compound, this guide focuses on its synthesis from readily available precursors, detailed analytical characterization, and the scientific rationale for its application in pharmaceutical research, grounded in the established roles of fluorinated molecules in enhancing drug-like properties.

Introduction: The Strategic Role of Fluorination in Medicinal Chemistry

The introduction of fluorine atoms into bioactive molecules is a well-established and powerful strategy in modern drug discovery. Fluorine's unique properties, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] Strategic fluorination can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity to target proteins through favorable electrostatic interactions, and modulate physicochemical properties such as lipophilicity and pKa, thereby improving bioavailability.[1][2]

Benzoic acid derivatives are a cornerstone of medicinal chemistry, serving as scaffolds for a wide array of therapeutic agents, from anti-inflammatory drugs to antiviral compounds.[3] The combination of a benzoic acid core with strategic fluorination, as seen in this compound, presents a compelling molecular architecture for the development of novel therapeutics with potentially superior efficacy, safety, and pharmacokinetic profiles.

This guide details a robust synthetic pathway to this target molecule, provides a framework for its analytical characterization, and discusses its potential applications, empowering researchers to leverage this promising scaffold in their drug discovery programs.

Compound Identification and Physicochemical Properties

As a specialized chemical entity, this compound does not have a readily assigned CAS number. Its identity is therefore established through its synthesis from known precursors and confirmed by rigorous spectroscopic analysis.

| Identifier | Value | Source |

| IUPAC Name | This compound | IUPAC Nomenclature |

| Molecular Formula | C₉H₅F₄O₃ | Calculated |

| Molecular Weight | 237.13 g/mol | Calculated |

| Canonical SMILES | C1=CC(=C(C=C1C(=O)O)F)OCC(F)(F)F | Generated |

| InChIKey | (Predicted) | Generated |

| Precursor CAS | 350-29-8 (3-Fluoro-4-hydroxybenzoic acid) |

Note: The InChIKey is predicted and should be confirmed upon synthesis and characterization.

Synthesis of this compound

The synthesis of the title compound is most logically achieved via a Williamson ether synthesis, starting from the commercially available precursor, 3-Fluoro-4-hydroxybenzoic acid. Due to the presence of a reactive carboxylic acid group, a protection-deprotection strategy is necessary to ensure selective etherification of the phenolic hydroxyl group. The overall synthetic workflow is depicted below.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocols

The following protocols are adapted from established methodologies for the esterification, Williamson ether synthesis, and saponification of aromatic acids and phenols.

Objective: To protect the carboxylic acid functionality as a methyl ester to prevent its interference in the subsequent base-mediated etherification.

Materials:

-

3-Fluoro-4-hydroxybenzoic acid

-

Anhydrous Methanol (MeOH)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Ethyl Acetate (EtOAc)

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel)

Procedure:

-

In a round-bottom flask, dissolve 3-Fluoro-4-hydroxybenzoic acid (1.0 eq) in anhydrous methanol (10-15 mL per gram of acid).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirred solution.

-

Remove the ice bath and heat the reaction mixture to reflux (approx. 65-70 °C).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to neutralize the acid catalyst) and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield Methyl 3-fluoro-4-hydroxybenzoate. The product can often be used in the next step without further purification if sufficiently pure.

Objective: To perform the O-alkylation of the phenolic hydroxyl group with a suitable 2,2,2-trifluoroethyl electrophile.

Materials:

-

Methyl 3-fluoro-4-hydroxybenzoate (from Step 1)

-

2,2,2-Trifluoroethyl tosylate (or a similar trifluoroethyl halide)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Water

-

Brine

Procedure:

-

To a stirred suspension of Methyl 3-fluoro-4-hydroxybenzoate (1.0 eq) and anhydrous potassium carbonate (1.5-2.0 eq) in anhydrous DMF, add 2,2,2-trifluoroethyl tosylate (1.2 eq).

-

Heat the reaction mixture to 60-80 °C.

-

Stir the reaction vigorously and monitor its progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into water and extract with ethyl acetate (3x volumes).

-

Combine the organic extracts and wash with water and then brine to remove residual DMF.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product, Methyl 3-fluoro-4-(2,2,2-trifluoroethoxy)benzoate, can be purified by column chromatography on silica gel.

Objective: To hydrolyze the methyl ester back to the carboxylic acid to yield the final product.

Materials:

-

Methyl 3-fluoro-4-(2,2,2-trifluoroethoxy)benzoate (from Step 2)

-

Methanol (MeOH) or Tetrahydrofuran (THF)

-

Aqueous Sodium Hydroxide (NaOH) solution (e.g., 1-2 M)

-

Aqueous Hydrochloric Acid (HCl) solution (e.g., 1-2 M)

-

Ethyl Acetate (EtOAc)

Procedure:

-

Dissolve the methyl ester (1.0 eq) in a mixture of methanol or THF and water.

-

Add an aqueous solution of NaOH (2.0 - 4.0 eq).

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C) to facilitate hydrolysis, monitoring by TLC.

-

Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

-

Acidify the solution to pH 1-2 by the slow addition of aqueous HCl. A precipitate should form.

-

Extract the product into ethyl acetate (3x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The final product, this compound, can be further purified by recrystallization.

Analytical Characterization

The structural confirmation of the synthesized this compound is crucial. A combination of spectroscopic techniques should be employed.

Caption: Analytical workflow for structural elucidation.

-

¹H NMR: Will show characteristic signals for the aromatic protons (with splitting patterns influenced by the fluorine substituent), the methylene protons of the ethoxy group (a quartet due to coupling with the CF₃ group), and the acidic proton of the carboxylic acid.

-

¹³C NMR: Will confirm the number of unique carbons in the molecule, including the carbonyl carbon, aromatic carbons (with C-F couplings), and the carbons of the trifluoroethoxy group.

-

¹⁹F NMR: Will show two distinct signals: one for the aromatic fluorine and another for the trifluoromethyl group, confirming the presence and electronic environment of the fluorine atoms.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and allow for the determination of the elemental composition, providing definitive proof of the chemical formula.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, C-O stretches of the ether and carboxylic acid, and C-F stretches.

Safety and Handling

Trifluoroethoxylated aromatic compounds and their precursors require careful handling in a laboratory setting.

-

General Handling: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Precursor Safety (3-Fluoro-4-hydroxybenzoic acid): May cause skin and serious eye irritation. May cause respiratory irritation.

-

Reagent Safety:

-

2,2,2-Trifluoroethanol and its derivatives: Can be toxic and irritants. Handle with care.

-

Strong Acids and Bases (H₂SO₄, NaOH, HCl): Are corrosive and should be handled with extreme caution.

-

-

Product Safety: The final product should be treated as a potentially hazardous chemical. Assume it may be an irritant and harmful if swallowed or inhaled until toxicological data is available. A full Safety Data Sheet (SDS) should be developed based on the known hazards of related compounds.

Potential Applications in Drug Discovery

While specific biological activity for this compound is not yet widely reported, its structural motifs suggest several promising avenues for research:

-

Scaffold for Novel Therapeutics: This molecule serves as an advanced building block for the synthesis of more complex drug candidates. The carboxylic acid can be converted to esters, amides, or other functional groups to explore structure-activity relationships (SAR).

-

Enzyme Inhibitors: Benzoic acid derivatives are known to inhibit various enzymes. The specific substitution pattern of this compound could confer high affinity and selectivity for targets such as kinases, proteases, or metabolic enzymes.

-

Antiviral and Antimicrobial Agents: Fluorinated quinolones and other antimicrobial agents often incorporate substituted benzoic acid moieties.[4][5] This compound could serve as a precursor for novel anti-infective agents.

-

CNS-Targeted Drugs: The trifluoroethoxy group can increase lipophilicity, potentially aiding in the penetration of the blood-brain barrier for the development of drugs targeting the central nervous system.

Conclusion

This compound represents a valuable, yet underexplored, building block for medicinal chemistry and drug discovery. While not commercially available, its synthesis is achievable through a robust, multi-step sequence from common starting materials. This guide provides the foundational knowledge for its preparation, characterization, and safe handling. The strategic incorporation of both a fluorine atom and a trifluoroethoxy group onto a benzoic acid scaffold makes this an attractive starting point for the development of next-generation therapeutics with enhanced pharmacological properties.

References

- The Role of Fluorinated Benzoic Acids in Drug Discovery. (URL: Provided upon request)

- A Comparative Guide to Fluorinated Benzoic Acid Isomers in Drug Design. (URL: Provided upon request)

- The Discovery and Development of Fluorinated Benzoic Acid Derivatives: A Technical Guide. (URL: Provided upon request)

- Exploring 4-Fluorobenzoic Acid: Properties, Applications, and Manufacturing. (URL: Provided upon request)

- Application Notes and Protocols for the Etherification of 4-Fluoro-3-hydroxybenzoic Acid. (URL: Provided upon request)

-

Importance of Fluorine in Benzazole Compounds. National Institutes of Health (NIH). (URL: [Link])

- SAFETY D

- Derivatization of 4-Fluoro-3-hydroxybenzoic Acid for Enhanced Biological Screening: Application Notes and Protocols. (URL: Provided upon request)

-

The Williamson Ether Synthesis. Master Organic Chemistry. (URL: [Link])

- Williamson Ether Synthesis. (URL: Provided upon request)

-

Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health (NIH). (URL: [Link])

- An In-depth Technical Guide to the Biological Activity of 4-Fluoro-3-hydroxybenzoic Acid. (URL: Provided upon request)

-

Does anyone know how to get rid of benzoic acid in reaction with benzoyl chloride? ResearchGate. (URL: [Link])

- Process for the preparation of (2,2,2-trifluoroethoxy)benzoic acids.

- Flecainide synthesis.

-

Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. ResearchGate. (URL: [Link])

-

Benzoic Acid Esters, Benzoates. Organic Chemistry Portal. (URL: [Link])

-

Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition. PubMed. (URL: [Link])

- Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. (URL: Provided upon request)

-

Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents. National Institutes of Health (NIH). (URL: [Link])

-

2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid. CAS Common Chemistry. (URL: [Link])

- 2,5-Bis(2,2,2-trifluoroethoxy)benzoic Acid. (URL: Provided upon request)

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Antiviral Activity of Benzoic Acid Derivative NC-5 Against Influenza A Virus and Its Neuraminidase Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluoroquinolones’ Biological Activities against Laboratory Microbes and Cancer Cell Lines [mdpi.com]

- 5. Synthesis, Characterization, and Antimicrobial Activity Screening of Some Novel 3-(2-(3-(Substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline Derivatives as Potential Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid

Audience: Researchers, scientists, and drug development professionals. From the desk of: A Senior Application Scientist

Executive Summary: The Strategic Importance of a Fluorinated Scaffold

In the landscape of modern drug discovery and materials science, precision at the molecular level is paramount. 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid represents a highly strategic scaffold, incorporating multiple fluorine-based functional groups that impart unique and desirable physicochemical properties. The interplay between the aromatic fluorine, the trifluoroethoxy ether linkage, and the carboxylic acid creates a molecule with a distinct electronic profile, lipophilicity, and metabolic stability. These characteristics make it a compelling building block for active pharmaceutical ingredients (APIs) and advanced functional materials.

This guide provides a comprehensive analysis of the molecular structure and conformational landscape of this molecule. In the absence of a publicly available single-crystal X-ray structure for this specific compound, we will employ a rigorous, field-proven approach that combines structural analogy to closely related molecules, first-principles of stereoelectronic effects, and the predictive power of computational chemistry. This document is designed to equip researchers with the foundational knowledge required to rationally design and utilize this versatile chemical entity.

Deconstructing the Molecular Architecture

The core structure consists of a benzene ring functionalized with three key groups, each contributing significantly to the molecule's overall properties.

-

Carboxylic Acid (-COOH) at C1: This group is the primary site for derivatization (e.g., amide bond formation) and a key driver of intermolecular interactions, particularly hydrogen bonding.

-

Fluorine (-F) at C3: A small, highly electronegative atom that profoundly alters the local electronic environment of the ring. It can modulate the acidity of the carboxylic acid and participate in specific drug-receptor interactions (e.g., orthogonal multipolar C-F···C=O interactions).

-

Trifluoroethoxy (-OCH₂CF₃) at C4: This group is a powerful modulator of physicochemical properties. The -CF₃ moiety is strongly lipophilic and can enhance metabolic stability by blocking potential sites of oxidation. The ether linkage introduces conformational flexibility.

Analysis of structurally similar compounds, such as 3-Chloro-4-(2,2,2-trifluoroethoxy)benzoic acid (PubChem CID: 58149887), provides a validated starting point for our structural inferences.[1]

Conformational Analysis: Unveiling the 3D Landscape

The therapeutic efficacy and material properties of a molecule are dictated by its three-dimensional shape. The conformational flexibility of this compound is primarily governed by rotation around three key single bonds.

Figure 1. Key rotatable bonds (τ1, τ2, τ3) governing the conformation of the molecule.

Carboxylic Acid Orientation (Torsion τ1)

The C2-C1-C(OOH)-O bond defines the orientation of the carboxylic acid. For most benzoic acids, a planar conformation (τ1 ≈ 0° or 180°) is strongly favored to maximize π-conjugation between the carboxyl group and the aromatic ring. In the solid state, this planarity facilitates the formation of highly stable hydrogen-bonded dimers, a structural motif that is almost certain to be present in the crystal lattice of this compound.

Trifluoroethoxy Group Conformation (Torsions τ2 and τ3)

The conformation of the trifluoroethoxy group is the most complex and impactful feature.

-

Aryl-Oxygen Rotation (τ2): The C3-C4-O-CH₂ torsion angle determines the orientation of the ether oxygen's lone pairs relative to the ring's π-system. Studies on analogous substituted benzenes suggest a delicate balance.[2] While a coplanar arrangement (τ2 ≈ 0° or 180°) would maximize resonance, steric hindrance with the C3-fluorine and C5-hydrogen can be significant. Therefore, a non-planar, twisted conformation is highly probable. Gas electron diffraction studies of similar molecules like 4-fluoro(trifluoromethoxy)benzene have shown a preference for a perpendicular conformation where the C-O-C plane is orthogonal to the benzene ring.[3]

-

Oxygen-Methylene Rotation (τ3): The C4-O-CH₂-CF₃ torsion angle dictates the position of the bulky and electronegative trifluoromethyl group. The preferred conformation will seek to minimize gauche and eclipsing interactions. A staggered conformation, likely anti or gauche, is expected to be the lowest in energy.

Predictive Structural Data & Properties

In the absence of experimental data, computational chemistry provides a reliable framework for predicting molecular geometry and properties. The data below represents expected values derived from Density Functional Theory (DFT) calculations (e.g., at the B3LYP/6-31G* level of theory), a standard methodology for such analysis.

| Parameter | Predicted Value/Range | Rationale & Significance |

| Bond Lengths | ||

| C(aromatic)-F | ~1.35 Å | Strong, polar bond; influences ring electronics and potential for halogen bonding. |

| C(aromatic)-O | ~1.36 Å | Partial double-bond character due to resonance of the oxygen lone pair with the aromatic ring. |

| O-CH₂ | ~1.43 Å | Standard sp³ C-O single bond length. |

| C=O (carboxyl) | ~1.21 Å | Typical carbonyl double bond. |

| C-O (carboxyl) | ~1.35 Å | Lengthened single bond due to resonance within the carboxylic acid group. |

| Key Torsion Angles | ||

| τ1 (C2-C1-C=O) | ~0° or ~180° | Planar conformation favored by π-conjugation. |

| τ2 (C3-C4-O-C) | ~90° | A perpendicular or significantly twisted conformation is likely to minimize steric clash with the ortho-fluorine atom. |

| Physicochemical Props. | ||

| Polar Surface Area (TPSA) | ~45-55 Ų | Influences membrane permeability and solubility. The value is comparable to related structures.[4] |

| Rotatable Bonds | 4-5 | Indicates significant conformational flexibility, which is crucial for binding to adaptable receptor sites.[4] |

Recommended Experimental Workflows for Structural Verification

To empirically validate the predicted structure, a multi-technique approach is essential.

Definitive Solid-State Structure: Single-Crystal X-ray Diffraction

This technique provides unambiguous proof of atomic connectivity, bond lengths, bond angles, and the solid-state conformation.

Step-by-Step Protocol:

-

Crystal Growth: Obtain or synthesize high-purity material. Grow single crystals suitable for diffraction (typically >0.1 mm in all dimensions) via slow evaporation from a range of solvents (e.g., ethyl acetate, acetone, ethanol/water mixtures).

-

Data Collection: Mount a suitable crystal on a goniometer head of a modern X-ray diffractometer. Collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution & Refinement: Process the diffraction data. Solve the structure using direct methods or Patterson synthesis. Refine the atomic positions, displacement parameters, and occupancies against the experimental data to achieve a final, validated structural model.

-

Database Deposition: Deposit the final structural information into a public repository like the Cambridge Crystallographic Data Centre (CCDC) to ensure data integrity and accessibility.[5][6]

Figure 2. Standard workflow for X-ray crystallography.

Solution-State Conformation: NMR Spectroscopy

While crystallography provides a static picture, NMR reveals the time-averaged conformation in solution.

-

¹H and ¹³C NMR: To confirm the chemical structure and purity.

-

¹⁹F NMR: Highly sensitive to the local electronic environment. The chemical shifts of the aromatic fluorine and the -CF₃ group can provide clues about the through-space interactions and conformation.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the key experiment for conformational analysis. Through-space correlations between protons on the aromatic ring and the -OCH₂- protons would provide direct evidence for the preferred orientation (torsion τ2) of the trifluoroethoxy group in solution.

Applications & Concluding Remarks

The structural and conformational features of this compound make it a high-value synthetic intermediate. The trifluoroethoxy group is a bioisostere for other functionalities and is known to enhance metabolic stability and cell permeability, critical attributes for drug candidates. The molecule serves as a building block for APIs targeting a range of conditions. For instance, similarly substituted benzoic acids are used in the synthesis of potassium channel openers for treating epilepsy.[7]

References

- Abraham, R. J., & Reid, M. (2000). The use of chemical shift calculations in the conformational analysis of substituted benzenes. Progress in Nuclear Magnetic Resonance Spectroscopy, 37(1), 1-27.

- Reuter, C., et al. (2009). Structure and Conformation of 4-Fluoro(trifluoromethoxy)benzene: Gas Electron Diffraction and Quantum Chemical Calculations.

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). Access Structures. CCDC. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-4-(2,2,2-trifluoroethoxy)benzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Cambridge Crystallographic Data Centre (CCDC). (n.d.). CCDC: Structural Chemistry Data, Software, and Insights. CCDC. Retrieved from [Link]

Sources

- 1. 3-Chloro-4-(2,2,2-trifluoroethoxy)benzoic acid | C9H6ClF3O3 | CID 58149887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. chemscene.com [chemscene.com]

- 5. Search - Access Structures [ccdc.cam.ac.uk]

- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]

- 7. ossila.com [ossila.com]

"3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid" solubility in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Fluoro-4-(2,2,2-trifluoroethoxy)benzoic acid in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound in a range of common organic solvents. As a molecule of interest in pharmaceutical and materials science, its solubility profile is a critical parameter for formulation, reaction optimization, and purification. This document moves beyond simple data reporting to explain the underlying physicochemical principles that govern its solubility. We present a detailed structural analysis, introduce theoretical predictive models like Hansen Solubility Parameters (HSP), and provide robust, step-by-step experimental protocols for both qualitative and quantitative solubility determination. This guide is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous approach to characterizing novel fluorinated compounds.

Introduction: Deconstructing the Molecule

This compound is a multifaceted molecule whose solubility behavior is dictated by the interplay of three distinct structural features: the polar carboxylic acid group, the aromatic ring, and the heavily fluorinated side chain. Understanding these components is the first step in predicting its interactions with various solvents.

-

The Benzoic Acid Core: The carboxylic acid group (-COOH) is a potent hydrogen bond donor and acceptor. This feature imparts polarity and favors interaction with protic and polar aprotic solvents like alcohols, acetone, and ethyl acetate. As with benzoic acid itself, this group allows for acid-base chemistry, meaning its solubility can be dramatically increased in basic aqueous solutions where it forms a highly polar carboxylate salt.[1]

-

The Aromatic Ring: The benzene ring is a nonpolar, hydrophobic structure. Its presence contributes to solubility in solvents with significant nonpolar character, such as toluene and dichloromethane, through van der Waals forces.

-

The Fluorinated Moieties: The molecule contains two types of fluorination: a single fluorine atom on the ring and a trifluoroethoxy group (-OCH₂CF₃). Fluorine is the most electronegative element, creating strong dipoles in C-F bonds.[2] The trifluoroethoxy group, in particular, adds significant molecular weight and introduces "fluorous" character. Fluorous compounds are often described as being both hydrophobic and lipophobic, meaning they can be immiscible with both water and non-polar hydrocarbon solvents.[2][3] This unique property suggests that the compound's solubility will not be a simple function of solvent polarity alone.

This guide provides the theoretical and practical tools necessary to navigate these competing structural influences and establish a definitive solubility profile for this compound.

Theoretical Framework: Predicting Solubility

Before embarking on experimental work, a theoretical assessment can guide solvent selection and streamline the screening process. The age-old principle of "like dissolves like" is the foundation, but a more quantitative approach provides deeper insight.[4][5]

Qualitative Prediction Based on Structure

We can make initial predictions by categorizing solvents based on their properties and how they might interact with the solute's functional groups.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents can engage in hydrogen bonding with the carboxylic acid group. The alcohol's alkyl chain can interact with the aromatic ring. High solubility is expected.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, THF): These solvents contain polar functional groups (carbonyls, ethers) that can act as hydrogen bond acceptors for the solute's carboxylic acid proton. Good solubility is likely.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Hexane is unlikely to be a good solvent due to the solute's high polarity. Toluene may show some solubility due to π-π stacking interactions with the aromatic ring, but the polar and fluorous groups will limit this.

-

Chlorinated Solvents (e.g., Dichloromethane): These solvents have moderate polarity and can interact with the aromatic ring and the dipoles from the C-F bonds. Moderate solubility is plausible.

A Quantitative Approach: Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters (HSP) offer a more powerful method for predicting solubility by breaking down intermolecular forces into three components.[4][6][7] The principle states that substances with similar HSP values are likely to be miscible.[8]

The three parameters are:

-

δd: Energy from dispersion forces.

-

δp: Energy from polar forces.

-

δh: Energy from hydrogen bonding.

Each molecule can be described as a point in a three-dimensional "Hansen space." The distance (Ra) between two points (e.g., a solute and a solvent) in this space is a measure of their compatibility. A smaller distance implies a higher likelihood of dissolution. While the HSP for this compound is not published, Section 3.3 outlines an experimental method to determine it.

Experimental Determination of Solubility: Protocols and Workflows

Where theoretical prediction ends, empirical testing must begin. The following protocols are designed to provide a comprehensive and reliable solubility profile.

Protocol 1: Rapid Qualitative Solubility Screening

Causality: The objective here is a rapid, resource-efficient initial screening to classify solvents as "good," "marginal," or "poor." This allows for the down-selection of solvents for more rigorous quantitative analysis.

Methodology:

-

Preparation: Dispense approximately 10 mg of this compound into a series of labeled 1-dram glass vials.

-

Solvent Addition: To each vial, add the test solvent in 100 µL increments.

-

Mixing: After each addition, cap the vial and vortex for 30-60 seconds at room temperature.

-

Observation: Visually inspect the vial against a contrasting background for any undissolved solid.

-

Iteration: Continue adding solvent increments up to a total volume of 1 mL.

-

Classification:

-

Soluble: Complete dissolution is observed.

-

Partially Soluble: Some solid remains, but a noticeable amount has dissolved.

-

Insoluble: No visible dissolution of the solid.

-

-

Record: Record the approximate volume of solvent required for complete dissolution to estimate a solubility range (e.g., if dissolved after 200 µL, solubility is approx. 50 mg/mL).

Protocol 2: Quantitative Solubility by Shake-Flask Method

Causality: This is the gold-standard method for determining thermodynamic equilibrium solubility.[9] By ensuring the solvent is saturated with the solute at a constant temperature, we can accurately measure the maximum amount of solute that can be dissolved.

Methodology:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., 5 mL). "Excess" means enough solid remains visible at the end of the experiment to ensure saturation.

-

Equilibration: Seal the vial tightly. Place it in an orbital shaker or on a stir plate in a temperature-controlled environment (e.g., 25°C). Agitate the mixture for at least 24 hours to ensure equilibrium is reached. A longer time (48-72 hours) may be necessary and should be validated.

-

Phase Separation: After equilibration, let the vial stand undisturbed for at least 2 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a volumetric pipette fitted with a filter (e.g., a 0.45 µm PTFE syringe filter) to avoid transferring any solid particles.

-

Dilution: Dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC) to a concentration that falls within the linear range of your analytical method's calibration curve.

-

Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: Use the concentration of the diluted sample and the dilution factor to calculate the original concentration in the saturated solution. This value is the solubility.

Protocol 3: Experimental Determination of Hansen Solubility Parameters (HSP)

Causality: By systematically testing the solubility of the compound in a well-characterized set of solvents, we can define a "solubility sphere" in Hansen space. The center of this sphere provides the HSP values (δd, δp, δh) for our compound, creating a powerful predictive tool for its behavior in any other solvent with known HSPs.[6][8]

Methodology:

-

Solvent Selection: Choose a set of 20-30 diverse solvents for which the HSP values are known. The set should span a wide range of dispersion, polar, and hydrogen-bonding characteristics.

-

Qualitative Assessment: For each solvent, determine if the compound is soluble or insoluble using a simple binary test (e.g., does 10 mg dissolve in 1 mL?). Assign a score: "1" for soluble, "0" for insoluble.

-

Data Input: Enter the solvent names and their corresponding HSP values (δd, δp, δh) into HSP software (e.g., HSPiP). Input the binary solubility score ("1" or "0") for each solvent.

-

HSP Calculation: The software algorithm calculates the center point (δd, δp, δh) and radius (R₀) of a sphere in Hansen space that best separates the "good" solvents (score=1) from the "bad" solvents (score=0). This center point represents the calculated HSP of the solute.

-

Validation: The quality of the fit can be used to validate the result. A good fit will successfully enclose most of the good solvents while excluding most of the bad solvents.

Data Presentation and Interpretation

Systematic data collection is crucial. The following tables provide templates for organizing experimental results.

Table 1: Qualitative Solubility Screening Results

| Solvent | Class | Polarity Index | H-Bonding | Result (at ~10 mg/mL) | Estimated Solubility |

|---|---|---|---|---|---|

| Hexane | Nonpolar Aliphatic | 0.1 | None | Insoluble | < 1 mg/mL |

| Toluene | Nonpolar Aromatic | 2.4 | None | Partially Soluble | 5-10 mg/mL |

| Dichloromethane | Chlorinated | 3.1 | Acceptor | Soluble | > 10 mg/mL |

| Diethyl Ether | Ether | 2.8 | Acceptor | Soluble | > 10 mg/mL |

| Ethyl Acetate | Ester | 4.4 | Acceptor | Soluble | > 50 mg/mL |

| Acetone | Ketone | 5.1 | Acceptor | Very Soluble | > 100 mg/mL |

| Ethanol | Polar Protic | 4.3 | Donor/Acceptor | Very Soluble | > 100 mg/mL |

| Methanol | Polar Protic | 5.1 | Donor/Acceptor | Very Soluble | > 100 mg/mL |

| Water | Polar Protic | 10.2 | Donor/Acceptor | Insoluble | < 1 mg/mL |

Note: Data in this table is predictive and should be replaced with experimental results.

Table 2: Quantitative Equilibrium Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

|---|---|---|---|

| Dichloromethane | 25 | Experimental Value | Calculated Value |

| Ethyl Acetate | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Methanol | 25 | Experimental Value | Calculated Value |

Conclusion

The solubility of this compound is a complex function of its polar, nonpolar, and fluorous structural elements. While qualitative predictions suggest high solubility in polar aprotic and protic organic solvents, they must be confirmed experimentally. The protocols provided in this guide offer a systematic and robust pathway to generating high-quality, reliable solubility data. By employing both rapid screening and rigorous quantitative methods like the shake-flask technique, researchers can build the foundational knowledge required for successful formulation, process development, and application of this and other novel fluorinated molecules. Furthermore, the determination of the compound's Hansen Solubility Parameters will empower formulators with a powerful predictive tool, accelerating development and reducing reliance on trial-and-error experimentation.

References

-

Hansen, C. M. (2016). Hansen solubility parameters: A quick review in pharmaceutical aspect. ResearchGate. [Link]

-

Adscientis. (n.d.). Hansen Solubility Parameters (HSP). Adscientis. [Link]

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? ResearchGate. [Link]

-

West Pharmaceutical Services. (n.d.). Hansen solubility parameters to predict drug & container interactions. West Pharmaceutical Services. [Link]

-

Hansen Solubility. (n.d.). Hansen Solubility Parameters. hansen-solubility.com. [Link]

-

Wikipedia. (n.d.). Hansen solubility parameter. Wikipedia. [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. [Link]

-

University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. UCLA Chemistry and Biochemistry. [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Course Hero. [Link]

-

ResearchGate. (2018). Predicted solubility in mole fraction of benzoic acid in 2-propanol, 1-butanol, 1-pentanol, and 1-heptanol at 298.15 K. ResearchGate. [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Saddleback College. [Link]

-

ResearchGate. (2015). Solubility of Benzoic Acid in Mixed Solvents. ResearchGate. [Link]

-

ResearchGate. (2018). The solubility of benzoic acid in seven solvents. ResearchGate. [Link]

-